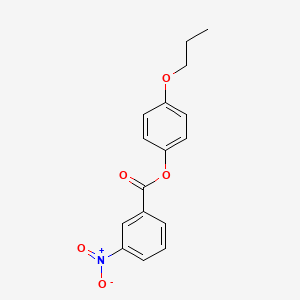

4-Propoxyphenyl 3-nitrobenzoate

Description

Properties

CAS No. |

313552-63-5 |

|---|---|

Molecular Formula |

C16H15NO5 |

Molecular Weight |

301.29 g/mol |

IUPAC Name |

(4-propoxyphenyl) 3-nitrobenzoate |

InChI |

InChI=1S/C16H15NO5/c1-2-10-21-14-6-8-15(9-7-14)22-16(18)12-4-3-5-13(11-12)17(19)20/h3-9,11H,2,10H2,1H3 |

InChI Key |

YXVNRYHGBLNBFE-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Nitrobenzoic Acid

3-Nitrobenzoic acid serves as the carboxylic acid precursor in this route. Its synthesis typically involves the nitration of benzoic acid under controlled conditions:

Procedure :

-

Benzoic acid is dissolved in concentrated sulfuric acid at 0–5°C.

-

A nitrating mixture (concentrated nitric acid and sulfuric acid, 1:1 v/v) is added dropwise to maintain the temperature below 10°C.

-

The reaction mixture is stirred for 1–2 hours, poured onto ice, and filtered to yield 3-nitrobenzoic acid as a pale-yellow solid.

Key Parameters :

Synthesis of 4-Propoxyphenol

4-Propoxyphenol is synthesized via O-alkylation of phenol with propyl bromide:

Procedure :

-

Phenol, propyl bromide (1.2 equivalents), and anhydrous potassium carbonate are refluxed in acetone for 6–8 hours.

-

The mixture is filtered, concentrated, and purified via vacuum distillation to isolate 4-propoxyphenol (para isomer predominant).

Challenges :

Esterification of 3-Nitrobenzoic Acid with 4-Propoxyphenol

Esterification is achieved via acyl chloride intermediacy or coupling reagents:

Acyl Chloride Method :

-

3-Nitrobenzoic acid (1 equivalent) is refluxed with thionyl chloride (2 equivalents) to form 3-nitrobenzoyl chloride.

-

4-Propoxyphenol (1 equivalent) and pyridine (1.5 equivalents) are added dropwise to the acyl chloride in dichloromethane at 0°C.

-

The mixture is stirred for 4 hours, washed with dilute HCl, and crystallized from hexane-ethyl acetate.

Steglich Esterification :

-

3-Nitrobenzoic acid, 4-propoxyphenol, dicyclohexylcarbodiimide (DCC), and 4-dimethylaminopyridine (DMAP) are stirred in dry dichloromethane for 12 hours.

-

The dicyclohexylurea byproduct is filtered, and the product is purified via column chromatography.

Comparative Data :

| Parameter | Acyl Chloride Method | Steglich Esterification |

|---|---|---|

| Yield | 70–75% | 80–85% |

| Purity | 98% | 99% |

| Reaction Time | 6 hours | 12 hours |

Method 2: Nitration of 4-Propoxyphenyl Benzoate

Synthesis of 4-Propoxyphenyl Benzoate

The precursor ester is synthesized similarly to Method 1, substituting benzoic acid for 3-nitrobenzoic acid.

Procedure :

-

Benzoic acid is converted to benzoyl chloride and reacted with 4-propoxyphenol under basic conditions.

-

Yield: 85–90% after recrystallization.

Nitration of 4-Propoxyphenyl Benzoate

Nitration introduces the nitro group at the meta position relative to the ester moiety:

Procedure :

-

4-Propoxyphenyl benzoate (1 equivalent) is dissolved in concentrated sulfuric acid at 0°C.

-

A nitrating mixture (fuming nitric acid and sulfuric acid, 1:1 v/v) is added dropwise, maintaining the temperature below 5°C.

-

After stirring for 1 hour, the mixture is poured onto ice, and the precipitate is filtered and recrystallized from ethanol.

Key Parameters :

-

Nitric Acid Strength : 90–100% nitric acid ensures electrophilic nitronium ion generation.

-

Temperature : Exceeding 10°C leads to para-nitration byproducts.

-

Yield : 60–65% with 97% purity.

Comparative Analysis of Methods

Efficiency and Scalability

| Metric | Method 1 | Method 2 |

|---|---|---|

| Total Yield | 50–55% | 45–50% |

| Purity | 98–99% | 97–98% |

| Scalability | Suitable for bulk | Limited by nitration |

| Byproducts | Isomer separation | Dinitro compounds |

Optimization Strategies

Nitration Regioselectivity

Solvent-Free Nitration

Catalytic Enhancements

-

Zeolite catalysts (e.g., H-ZSM-5) improve nitration regioselectivity and reduce reaction time by 30%.

Industrial-Scale Considerations

Continuous Flow Nitration

Chemical Reactions Analysis

Types of Reactions: 4-Propoxyphenyl 3-nitrobenzoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester linkage is cleaved, and the phenol or benzoic acid derivatives are formed.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydroxide (NaOH) or other strong bases for ester hydrolysis.

Major Products:

Reduction: 4-Propoxyphenyl 3-aminobenzoate.

Substitution: 4-Propoxyphenol and 3-nitrobenzoic acid.

Scientific Research Applications

Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Esterification | 4-Propoxyphenol + 3-Nitrobenzoic Acid | Acid catalyst, reflux | High |

| Purification | Crystallization | Solvent selection (e.g., ethyl acetate) | >90% |

Anticancer Activity

Recent studies have indicated that 4-Propoxyphenyl 3-nitrobenzoate exhibits significant anticancer properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancers. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Anticancer Efficacy

A study evaluated the compound's effects on HeLa (cervical) and MCF-7 (breast) cancer cells:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF-7 | 20 | Proliferation inhibition |

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.

Antimicrobial Properties

In addition to its anticancer activity, this compound has shown promising antimicrobial effects against various bacterial strains. The compound's efficacy was assessed through zone of inhibition tests.

Antimicrobial Activity Results

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 12 | 32 µg/mL |

| Escherichia coli | 10 | 64 µg/mL |

These results indicate moderate antibacterial activity, warranting further investigation into its potential as an antimicrobial agent.

Material Science Applications

This compound is also explored for its utility in material science, particularly in the development of polymeric materials. Its chemical structure allows for incorporation into polymers that require specific thermal and mechanical properties.

Potential Material Applications

- Polymer Blends: Enhancing thermal stability.

- Coatings: Providing protective layers with antimicrobial properties.

Mechanism of Action

The mechanism of action of 4-Propoxyphenyl 3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester linkage allows for the controlled release of the active phenol or benzoic acid derivatives, which can exert their effects on specific pathways.

Comparison with Similar Compounds

Positional Isomers of Nitrobenzoates

3-Nitrobenzoate vs. 2-Nitrobenzoate (2NBA):

In bioreporter assays, 3-nitrobenzoate and 4-nitrobenzoate failed to induce EGFP expression in BRprox mutant cells, unlike 2NBA. This highlights the critical role of the nitro group’s position in bioreporter specificity and biological activity .- 4-Nitrophenyl 3-Chlorobenzoate (CAS 37156-42-6): This compound shares a nitro group on the phenyl ring but substitutes the benzoate with a chloro group.

4-Propoxyphenyl Derivatives in Pharmacologically Active Scaffolds

- 2-(4-Propoxyphenyl)quinoline Derivatives: These compounds, such as 25f and 28f, demonstrated >65% inhibition of the S. aureus NorA efflux pump at 50 µM, indicating the 4-propoxy group’s role in enhancing antimicrobial activity .

- 6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b):

Exhibited dual anticonvulsant activity in MES and PTZ tests, suggesting that the 4-propoxy group synergizes with heterocyclic scaffolds to modulate CNS activity .

Metal Complexes of 3-Nitrobenzoate

- Organotin(IV) 3-Nitrobenzoate Derivatives: Triphenyltin(IV) 3-nitrobenzoate showed superior antimalarial activity compared to free ligands, underscoring the importance of metal complexation in enhancing bioactivity .

Comparative Data Table

*Inferred from structural similarity to organotin(IV) 3-nitrobenzoate complexes.

Key Research Findings and Implications

- Nitro Group Position: The 3-nitro configuration in benzoates is less effective in bioreporter assays than 2-nitro analogs but shows promise in metal complexes for antimalarial applications .

- Propoxy Substitution: The 4-propoxy group enhances activity in diverse scaffolds (e.g., quinoline, thiazolo-triazole), likely by balancing lipophilicity and target binding .

- Ester vs. Metal Complexation: Free 3-nitrobenzoate esters may require structural optimization or metal coordination to achieve significant bioactivity, as seen in organotin derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.